molecular formula C15H15NO3 B564365 Tolmetin-d3 CAS No. 1184998-16-0

Tolmetin-d3

Cat. No.: B564365
CAS No.: 1184998-16-0
M. Wt: 260.307
InChI Key: UPSPUYADGBWSHF-BMSJAHLVSA-N
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Description

Tolmetin-d3 is a deuterated form of Tolmetin, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and juvenile arthritis . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Scientific Research Applications

Tolmetin-d3 has several scientific research applications, including:

Safety and Hazards

Tolmetin may cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use. Tolmetin is contraindicated in the setting of coronary artery bypass graft (CABG) surgery. NSAIDs, including Tolmetin, cause an increased risk of serious gastrointestinal (GI) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Future Directions

While Tolmetin has been used for many years to treat pain and inflammation, there is still much to learn about this drug. Future research may focus on better understanding its mechanism of action, potential side effects, and interactions with other drugs. It’s also important to continue studying the long-term effects of Tolmetin use .

Mechanism of Action

Target of Action

Tolmetin primarily targets the Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase-1 and 2 (COX-1 and COX-2) , play a crucial role in the inflammatory response . They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

Tolmetin acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Tolmetin is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Tolmetin prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and clotting .

Pharmacokinetics

Tolmetin exhibits good absorption and rapid metabolism . It is well absorbed after oral administration, with a time to peak serum concentration of 30 to 60 minutes . The drug undergoes hepatic metabolism via oxidation and conjugation, and the metabolites are excreted in the urine within 24 hours . The elimination half-life is biphasic, with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours . Tolmetin is highly protein-bound (99%) .

Result of Action

The molecular effect of Tolmetin’s action is the reduction in the synthesis of prostaglandins . On a cellular level, this leads to a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation . Clinically, this results in the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis, including the treatment of acute flares and long-term management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolmetin-d3 involves the incorporation of deuterium atoms into the Tolmetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolmetin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tolmetin-d3

This compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar NSAIDs, providing an advantage in drug development and research .

Properties

IUPAC Name

2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPUYADGBWSHF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676161
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184998-16-0
Record name [1-(~2~H_3_)Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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